molecular formula C19H26N2O2S B2472506 N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 946383-18-2

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2472506
CAS No.: 946383-18-2
M. Wt: 346.49
InChI Key: JYIJBGCNHYTRHU-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves the reaction of 1-isopropylpiperidine with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can help ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the disruption of essential biochemical processes. This compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)toluenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)phenylsulfonamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties compared to its analogs with simpler aromatic groups. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15(2)21-12-10-16(11-13-21)14-20-24(22,23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJBGCNHYTRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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